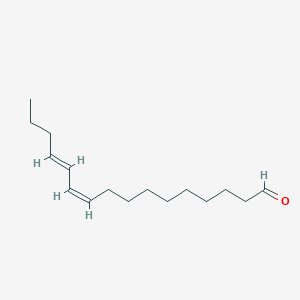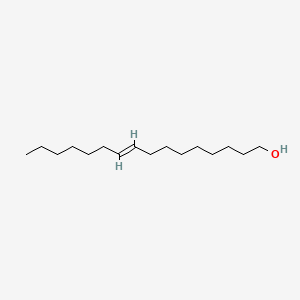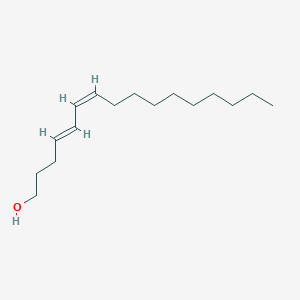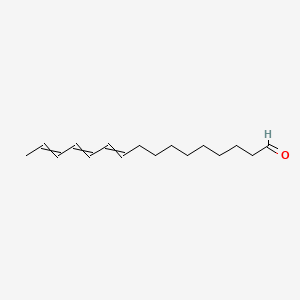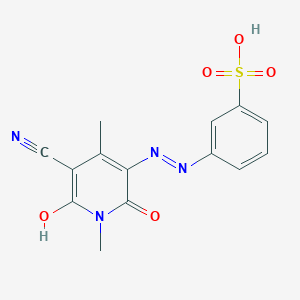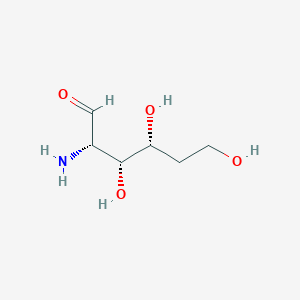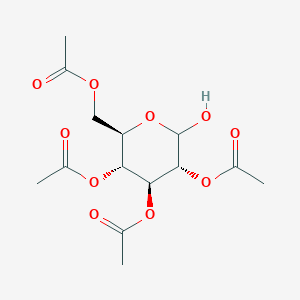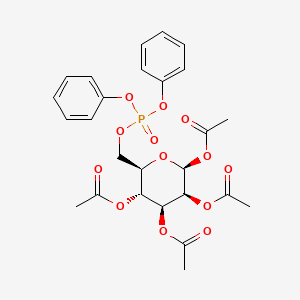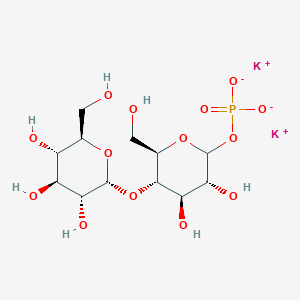
alpha-D(+)Maltose 1-phosphate dipotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D(+)Maltose 1-phosphate dipotassium salt is a chemical compound with the molecular formula C12H21O14PK2 and a molecular weight of 498.46 g/mol . It is a derivative of maltose, a disaccharide composed of two glucose units, and is phosphorylated at the 1-position. This compound is commonly used in biochemical research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D(+)Maltose 1-phosphate dipotassium salt typically involves the phosphorylation of maltose. One common method is the reaction of maltose with phosphoric acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 1-position. The product is then purified and converted to the dipotassium salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in large quantities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D(+)Maltose 1-phosphate dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form maltobionic acid.
Reduction: Reduction reactions can convert the compound back to maltose.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Maltobionic acid.
Reduction: Maltose.
Substitution: Various substituted maltose derivatives depending on the reagents used.
Applications De Recherche Scientifique
Alpha-D(+)Maltose 1-phosphate dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions and as a standard in analytical techniques.
Biology: Employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of alpha-D(+)Maltose 1-phosphate dipotassium salt involves its interaction with specific enzymes and molecular targets. The compound acts as a substrate for enzymes involved in carbohydrate metabolism, such as maltase and phosphorylase. These enzymes catalyze the hydrolysis and phosphorylation of the compound, leading to the formation of glucose and glucose-1-phosphate. The molecular pathways involved include the glycolytic pathway and the pentose phosphate pathway .
Comparaison Avec Des Composés Similaires
Alpha-D(+)Maltose 1-phosphate dipotassium salt can be compared with other phosphorylated sugars, such as:
Alpha-D-Galactose 1-phosphate dipotassium salt: Similar in structure but differs in the sugar moiety.
Alpha-D-Glucose 1-phosphate disodium salt: Similar in structure but differs in the cation and sugar moiety.
Alpha-D-Glucose 6-phosphate disodium salt: Similar in structure but differs in the position of the phosphate group
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .
Propriétés
IUPAC Name |
dipotassium;[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23O14P.2K/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12?;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAONPZUWYFNNJL-FMMQYTSWSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)([O-])[O-])CO)O)O)O)O.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)OP(=O)([O-])[O-])CO)O)O)O)O.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21K2O14P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-N-[(2R,3R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2R)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B1139633.png)
